tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate;oxalic acid
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Overview
Description
tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate; oxalic acid: is a compound with a complex structure that combines a carbamate group with an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The process may also involve protection and deprotection steps to ensure the stability of intermediate compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenating agents, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It can act as a substrate or inhibitor in various biochemical assays .
Medicine: It may be used to design new therapeutic agents targeting specific pathways or receptors .
Industry: In the industrial sector, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
- tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate
- tert-butyl (2R)-2-benzylpiperazine-1-carboxylate
- tert-butyl (2S)-2-benzylpiperazine-1-carboxylate
- tert-butyl 2-benzylpiperazine-1-carboxylate
- tert-butyl (3S)-3-benzylpiperazine-1-carboxylate
Uniqueness: What sets tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C32H50N4O8 |
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Molecular Weight |
618.8 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate;oxalic acid |
InChI |
InChI=1S/2C15H24N2O2.C2H2O4/c2*1-15(2,3)19-14(18)17(4)13(11-16)10-12-8-6-5-7-9-12;3-1(4)2(5)6/h2*5-9,13H,10-11,16H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
HIHFDQGROUCFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CN.CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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